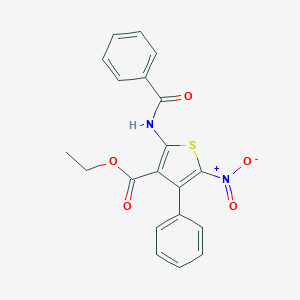
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Benzoylation: The benzoylamino group is introduced through the reaction of the amine with benzoyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to enhance efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other acyl groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Bases: Pyridine, sodium hydroxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Reduction: Ethyl 2-(benzoylamino)-5-amino-4-phenyl-3-thiophenecarboxylate.
Substitution: Various acyl-substituted derivatives.
Hydrolysis: 2-(Benzoylamino)-5-nitro-4-phenyl-3-thiophenecarboxylic acid.
科学研究应用
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its thiophene core.
Biological Research: The compound is used in the study of enzyme inhibition and protein binding interactions.
Material Science: Thiophene derivatives are explored for their use in organic semiconductors and photovoltaic cells.
Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzoylamino group may enhance binding affinity to certain enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles: These compounds share the benzoylamino group and exhibit similar biological activities.
Piperidine Derivatives: These compounds have a different core structure but are also used in medicinal chemistry for their biological activities.
Uniqueness
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate is unique due to its combination of a thiophene core with benzoylamino and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research.
属性
分子式 |
C20H16N2O5S |
|---|---|
分子量 |
396.4g/mol |
IUPAC 名称 |
ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5S/c1-2-27-20(24)16-15(13-9-5-3-6-10-13)19(22(25)26)28-18(16)21-17(23)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,21,23) |
InChI 键 |
DVSONIDVAMSNSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B420917.png)
![(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE](/img/structure/B420919.png)
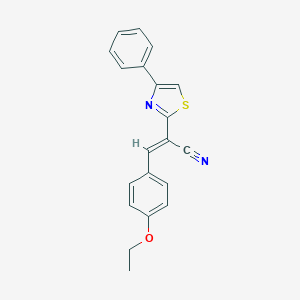
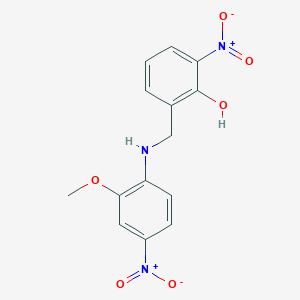
![3-(3-Hydroxy-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420926.png)
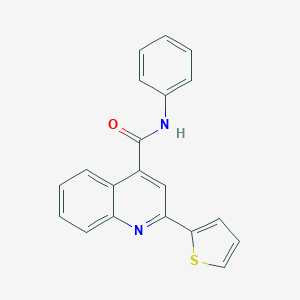
![(5-bromofuran-2-yl)[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B420932.png)
![3-[2-(3-Trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B420933.png)
![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B420935.png)
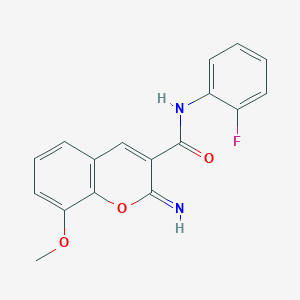
![3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE](/img/structure/B420939.png)
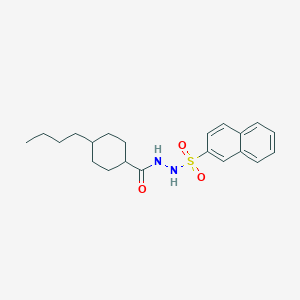
![Diethyl 3-amino-4-[(4-bromophenyl)hydrazono]-2-cyano-2-pentenedioate](/img/structure/B420944.png)
![5,7-Dimethyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B420945.png)
